Hydrazinecarbothioamide, 2-(1-phenylpropylidene)-
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Overview
Description
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is an organic compound with the molecular formula C10H13N3S. It is a derivative of hydrazinecarbothioamide and features a phenylpropylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- can be synthesized through the condensation reaction of hydrazinecarbothioamide with 1-phenylpropanone. The reaction typically occurs in the presence of a catalytic amount of acetic acid and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: Similar structure but with an ethylidene group instead of a propylidene group.
Thiosemicarbazide: A simpler derivative of hydrazinecarbothioamide without the phenylpropylidene group.
Uniqueness
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
106010-23-5 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
(1-phenylpropylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14) |
InChI Key |
GACGSIKNWJRYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=S)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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